molecular formula C30H23NO4 B4626221 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B4626221
M. Wt: 461.5 g/mol
InChI Key: AHUGNBVWYWBARK-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of compounds known for their diverse biological activities and applications in organic synthesis. The core structure of the compound, the 2H-chromen-3-yl motif, is a common feature in many natural products and synthetic molecules with significant pharmacological profiles.

Synthesis Analysis

The synthesis of compounds related to N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide involves multiple steps, including the formation of the chromen-3-yl core, followed by various functionalization reactions. For instance, Behrami et al. (2019) described the synthesis of derivatives of 4-hydroxy-chromen-2-one, showcasing techniques applicable to synthesizing complex molecules like the one (Behrami & Dobroshi, 2019).

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of new derivatives of 4-hydroxy-chromen-2-one, showing significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds are characterized using advanced analytical methods and highlight the potential of chromen derivatives in combating bacterial infections (Behrami & Dobroshi, 2019).

Anti-Inflammatory and Antioxidative Properties

A study on the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative with significant anti-inflammatory activity, as evidenced by its ability to inhibit pro-inflammatory cyclooxygenase and lipoxygenase. This compound also exhibited potent antioxidative activity, suggesting its potential in reducing oxidative stress and inflammation-related disorders (Makkar & Chakraborty, 2018).

Cancer Research

Novel flavonoids and coumarin derivatives have been identified with significant potential in cancer research. For instance, novel flavonoids from the bark of Millettia ovalifolia showed considerable inhibition of carbonic anhydrase-II, suggesting their use in treating various disorders, including cancer (Rahman et al., 2015). Additionally, new coumarin derivatives have been synthesized and characterized, showing promising antibacterial and antioxidant activities, indicating their potential in cancer therapy due to their ability to induce apoptosis and inhibit tumor cell growth (Hamdi et al., 2012).

Antiestrogenic Activity

Certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides have been prepared as part of developing new nonsteroidal antiestrogens. These compounds have been evaluated for their cytotoxic effects against breast cancer cell lines, with some showing promising antiestrogenic activity, suggesting their potential use in breast cancer treatment (Almutairi et al., 2020).

properties

IUPAC Name

N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO4/c1-34-27-17-16-22(24-18-23-14-8-9-15-26(23)35-30(24)33)19-25(27)31-29(32)28(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-19,28H,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGNBVWYWBARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

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